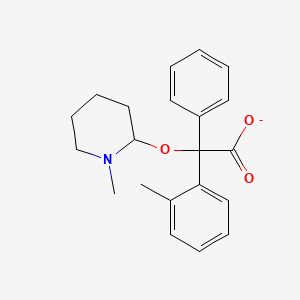
N-Cyclohexyl-desmethyl Bimatoprost
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclohexyl-desmethyl Bimatoprost is a synthetic compound derived from Bimatoprost, a prostaglandin analog. Bimatoprost is primarily used in the treatment of glaucoma and ocular hypertension by increasing the outflow of aqueous fluid from the eyes. This compound is a modified version of Bimatoprost, where the cyclohexyl group replaces the ethyl group, potentially altering its pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-desmethyl Bimatoprost involves multiple steps, starting from the basic structure of Bimatoprost. The key steps include:
Oxidation: The initial compound undergoes an oxidation reaction to introduce the necessary functional groups.
Substitution: The ethyl group in Bimatoprost is replaced with a cyclohexyl group through a substitution reaction.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are subjected to the same oxidation and substitution reactions.
Automated Purification: High-throughput chromatographic systems are used for purification.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyclohexyl-desmethyl Bimatoprost undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering its pharmacological activity.
Substitution: The cyclohexyl group can be substituted with other groups to create new analogs.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents like potassium permanganate or chromium trioxide are used.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Solvents: Reactions are often carried out in solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
N-Cyclohexyl-desmethyl Bimatoprost has several scientific research applications:
Chemistry: Used as a reference material in the synthesis of new prostaglandin analogs.
Biology: Studied for its effects on cellular pathways and receptor interactions.
Medicine: Investigated for potential therapeutic uses beyond glaucoma, such as in hair growth stimulation.
Industry: Utilized in the development of new ophthalmic formulations and drug delivery systems
Wirkmechanismus
N-Cyclohexyl-desmethyl Bimatoprost exerts its effects by mimicking the activity of prostamides, which are biosynthesized from the natural endocannabinoid anandamide by the enzyme cyclo-oxygenase 2 (COX-2). It lowers intraocular pressure by enhancing both conventional and uveoscleral outflow pathways. The compound may act as a prodrug or directly stimulate FP receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bimatoprost: The parent compound, used primarily for glaucoma treatment.
Latanoprost: Another prostaglandin analog used for similar indications.
Travoprost: Similar to Bimatoprost and Latanoprost, used in ocular hypertension.
Uniqueness
N-Cyclohexyl-desmethyl Bimatoprost is unique due to the presence of the cyclohexyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs. This structural modification can potentially lead to variations in efficacy, receptor binding, and metabolic stability .
Eigenschaften
Molekularformel |
C29H43NO4 |
|---|---|
Molekulargewicht |
469.7 g/mol |
IUPAC-Name |
(Z)-N-cyclohexyl-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enamide |
InChI |
InChI=1S/C29H43NO4/c31-24(18-17-22-11-5-3-6-12-22)19-20-26-25(27(32)21-28(26)33)15-9-1-2-10-16-29(34)30-23-13-7-4-8-14-23/h1,3,5-6,9,11-12,19-20,23-28,31-33H,2,4,7-8,10,13-18,21H2,(H,30,34)/b9-1-,20-19+/t24-,25+,26+,27-,28+/m0/s1 |
InChI-Schlüssel |
VACHMGFXQDUKEU-MXGDMWONSA-N |
Isomerische SMILES |
C1CCC(CC1)NC(=O)CCC/C=C\C[C@H]2[C@H](C[C@H]([C@@H]2/C=C/[C@H](CCC3=CC=CC=C3)O)O)O |
Kanonische SMILES |
C1CCC(CC1)NC(=O)CCCC=CCC2C(CC(C2C=CC(CCC3=CC=CC=C3)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12350680.png)

![isobutyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B12350692.png)
![N-[4-[[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-4-oxobutanoyl]piperazin-1-yl]methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)pyrazolidine-3-carboxamide](/img/structure/B12350698.png)
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12350699.png)
![(5E)-5-[[6-oxo-5-(6-piperazin-1-ylpyridin-3-yl)piperidin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B12350705.png)







